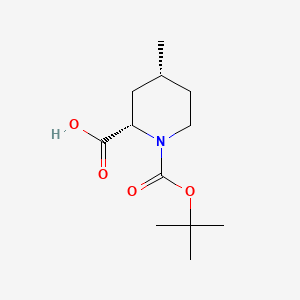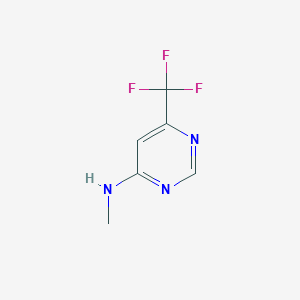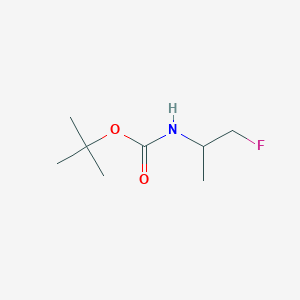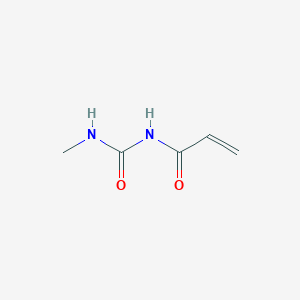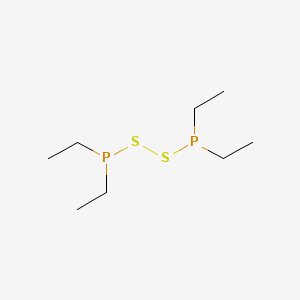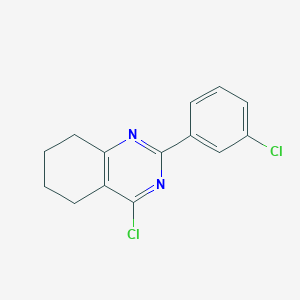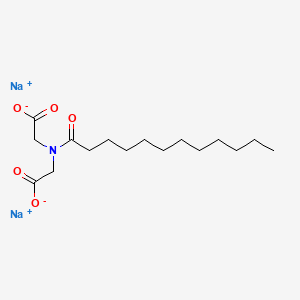
Disodium acetyl carboxymethyl lauroyl glycine
描述
Disodium acetyl carboxymethyl lauroyl glycine is a synthetic compound with the molecular formula C16H27NO5.2Na. It is a derivative of glycine, an amino acid, and is often used in various industrial and cosmetic applications due to its surfactant properties. This compound is known for its ability to reduce surface tension, making it an effective cleansing and conditioning agent.
准备方法
Synthetic Routes and Reaction Conditions
Disodium acetyl carboxymethyl lauroyl glycine is synthesized through a series of chemical reactions involving glycine, lauric acid, and acetic acid. The process typically involves the following steps:
Acylation: Glycine is acylated with lauric acid chloride to form N-lauroyl glycine.
Carboxymethylation: The N-lauroyl glycine is then reacted with chloroacetic acid to introduce the carboxymethyl group.
Neutralization: The resulting product is neutralized with sodium hydroxide to form the disodium salt.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the above reactions are carried out under controlled conditions. The process includes:
Temperature Control: Maintaining optimal temperatures to ensure complete reactions.
pH Adjustment: Monitoring and adjusting the pH to facilitate the formation of the desired product.
Purification: The final product is purified through filtration and drying to obtain a high-purity compound suitable for commercial use.
化学反应分析
Types of Reactions
Disodium acetyl carboxymethyl lauroyl glycine can undergo various chemical reactions, including:
Hydrolysis: Breaking down into its constituent acids and glycine under acidic or basic conditions.
Oxidation: Reacting with oxidizing agents to form corresponding oxidized products.
Substitution: Participating in nucleophilic substitution reactions due to the presence of reactive functional groups.
Common Reagents and Conditions
Hydrolysis: Typically carried out using hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under controlled temperatures and pH.
Major Products Formed
Hydrolysis: Produces lauric acid, glycine, and acetic acid.
Oxidation: Forms oxidized derivatives of the lauric acid moiety.
Substitution: Results in substituted glycine derivatives with varying functional groups.
科学研究应用
Disodium acetyl carboxymethyl lauroyl glycine has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture media to improve cell growth and viability.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and low toxicity.
Industry: Widely used in the formulation of personal care products such as shampoos, conditioners, and facial cleansers for its cleansing and conditioning properties.
作用机制
The mechanism of action of disodium acetyl carboxymethyl lauroyl glycine involves its ability to interact with lipid membranes and proteins. The compound’s amphiphilic nature allows it to:
Disrupt Lipid Membranes: By inserting itself into lipid bilayers, it can disrupt membrane integrity, leading to increased permeability.
Protein Interaction: It can bind to proteins, altering their structure and function, which can be beneficial in various applications such as drug delivery.
相似化合物的比较
Disodium acetyl carboxymethyl lauroyl glycine can be compared with other similar compounds such as:
Disodium lauroyl glutamate: Another amino acid-based surfactant with similar cleansing properties but different molecular structure.
Disodium lauroyl aspartate: Known for its mildness and used in sensitive skin formulations.
Sodium lauroyl sarcosinate: A widely used surfactant in personal care products with excellent foaming properties.
Uniqueness
This compound stands out due to its unique combination of glycine, lauric acid, and acetic acid, which imparts specific properties such as enhanced cleansing ability and biocompatibility, making it suitable for a wide range of applications.
属性
IUPAC Name |
disodium;2-[carboxylatomethyl(dodecanoyl)amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29NO5.2Na/c1-2-3-4-5-6-7-8-9-10-11-14(18)17(12-15(19)20)13-16(21)22;;/h2-13H2,1H3,(H,19,20)(H,21,22);;/q;2*+1/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLSCIQBNALVBRX-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NNa2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90889669 | |
| Record name | Glycine, N-(carboxymethyl)-N-(1-oxododecyl)-, sodium salt (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90889669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18426-54-5 | |
| Record name | Disodium acetyl carboxymethyl lauroyl glycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018426545 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycine, N-(carboxymethyl)-N-(1-oxododecyl)-, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Glycine, N-(carboxymethyl)-N-(1-oxododecyl)-, sodium salt (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90889669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium N-(carboxylatomethyl)-N-(1-oxododecyl)glycinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.441 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DISODIUM ACETYL CARBOXYMETHYL LAUROYL GLYCINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XU6KFF33K1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


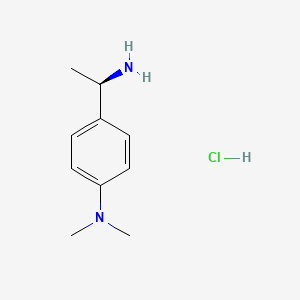
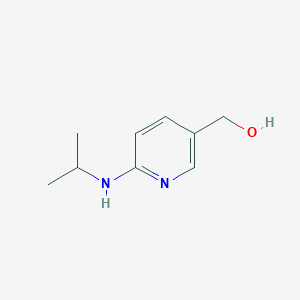
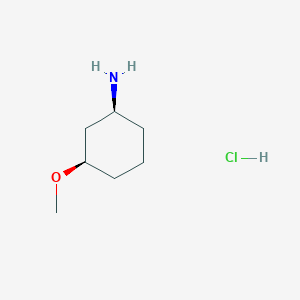
![Trans-1-[(Benzyloxy)carbonyl]-4-methylpyrrolidine-3-carboxylic acid](/img/structure/B3367572.png)
![Carbamic acid, [(3R,4S)-3-methyl-4-piperidinyl]-, 1,1-dimethylethyl ester, rel-](/img/structure/B3367576.png)
